molecular formula C18H12N2OS2 B125127 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 142465-09-6

3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B125127
CAS No.: 142465-09-6
M. Wt: 336.4 g/mol
InChI Key: JWFKCKHXCWRVDN-UHFFFAOYSA-N
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Description

3,5-Diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a fused heterocyclic compound of significant interest in medicinal chemistry research. Its core structure is part of the thieno[2,3-d]pyrimidine scaffold, which is recognized as a privileged structure in drug discovery for its ability to interact with diverse biological targets . This specific derivative serves as a key synthetic intermediate for constructing more complex polycyclic systems. Researchers can utilize this compound to develop novel pyrimidothiadiazinones and pyrimidothiazinones via reactions such as aminomethylation through the Mannich reaction or Michael addition to activated nitriles . Compounds derived from this and related scaffolds have demonstrated substantial antimicrobial activity in studies, showing adequate inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria . Furthermore, the thieno[2,3-d]pyrimidin-4(3H)-one core is established as a promising pharmacophore for the development of kinase inhibitors . For instance, derivatives of this heterocycle have been identified as a new class of potent ROCK (Rho-associated coiled-coil containing protein kinase) inhibitors, which play crucial roles in regulating cell morphology and migration . This makes this compound a valuable building block for researchers investigating new therapeutic agents for infectious diseases, cancer, and other conditions involving kinase signaling pathways.

Properties

IUPAC Name

3,5-diphenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS2/c21-17-15-14(12-7-3-1-4-8-12)11-23-16(15)19-18(22)20(17)13-9-5-2-6-10-13/h1-11H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFKCKHXCWRVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353973
Record name 3,5-Diphenyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142465-09-6
Record name 3,5-Diphenyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one typically involves the reaction of methyl phenylacetate or diethyl malonate with phenyl isothiocyanate in the presence of sodium hydride in dimethylformamide (DMF) solution . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the desired thieno[2,3-d]pyrimidine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the aromatic rings in its structure allow for π-π interactions with aromatic amino acids in protein active sites, further enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4-one derivatives exhibit diverse pharmacological activities, including antitumor, antioxidant, and enzyme inhibitory effects. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Variations and Substituent Effects

  • In contrast, compounds like 2d–2j () feature ethyl groups at position 6 and substituents such as dimethoxyphenyl, dichlorophenyl, or naphthylthio at position 4. These substitutions modulate solubility and electronic properties (e.g., electron-withdrawing Cl groups in 2e and 2f increase polarity) .
  • Thioxo vs. Amino Groups: The 2-thioxo group in the target compound distinguishes it from analogs like 2-amino-6-ethyl-5-(4-fluorophenyl)sulfanylthieno[2,3-d]pyrimidin-4(3H)-one (2i) (). Thioxo groups can enhance hydrogen-bonding interactions, whereas amino groups may improve solubility via protonation .
  • Fused Ring Systems :

    • Inhibitor F () incorporates a 5,6-dimethyl-3-(4-methyl-2-pyridinyl) substitution, introducing a basic pyridine ring that could enhance binding to biological targets .
    • Compound 4k () contains a tetrahydrobenzo-fused ring, increasing hydrophobicity and molecular weight (MW = 436.6 g/mol ) compared to the target compound (MW = 336.44 g/mol ) .

Physical Properties

Compound (CAS/ID) Substituents Melting Point (°C) Molecular Weight (g/mol) Key Features
Target (142465-09-6) 3,5-diphenyl, 2-thioxo Not reported 336.44 High steric bulk, π-π interactions
2d 5-(2,5-dimethoxyphenyl)sulfanyl, 6-ethyl 178–180 407.51 Electron-rich methoxy groups
2e 5-(3,4-dichlorophenyl)thio, 6-ethyl 154–156 406.33 Electron-withdrawing Cl substituents
Inhibitor F 5,6-dimethyl, 3-(4-methyl-2-pyridinyl) Not reported 329.43 Pyridine ring for potential basicity
4k Tetrahydrobenzo-fused, 3,5-di-tert-butyl Not reported 436.60 Fused cyclohexene ring, increased MW

Pharmacological and Functional Insights

  • Antitumor Activity: Compounds 6a, 6b, 8, 10, 12 () with acetyl/methyl substitutions show significant antitumor activity, though the target compound’s efficacy remains uncharacterized .
  • Enzyme Inhibition: Inhibitor F () is part of a series evaluated for tryptophan hydroxylase regulation, highlighting the versatility of thieno[2,3-d]pyrimidinones in enzyme targeting .

Biological Activity

3,5-Diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (CAS Number: 142465-09-6) is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

  • Molecular Formula : C18H12N2OS2
  • Molecular Weight : 336.43 g/mol
  • Melting Point : 275°C to 277°C
  • Chemical Structure : The compound features a thienopyrimidine core which is known for its bioactive properties.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies primarily focusing on its anticancer potential. The compound exhibits cytotoxic effects against several cancer cell lines and shows promise as a PI3K inhibitor.

Anticancer Activity

  • Cytotoxicity : Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines such as T-47D (breast cancer), IGROV1 (ovarian cancer), and others. For instance:
    • Compound VIb showed up to 94.7% inhibition on T-47D cells at a concentration of 10 µM .
    • Another study reported that derivatives of thieno[2,3-d]pyrimidine exhibited IC50 values in the nanomolar range against glioblastoma and breast adenocarcinoma cells .
  • Mechanism of Action :
    • The compound induces apoptosis and necroptosis in cancer cells, which are crucial pathways for programmed cell death .
    • It acts as an inhibitor of the PI3K pathway, which is often dysregulated in cancers. Inhibitory activities against PI3K isoforms β and γ were noted with percentages reaching 72% and 84% , respectively .

Structure-Activity Relationship (SAR)

The structure of thienopyrimidine derivatives plays a critical role in their biological activity. Modifications at specific positions on the thienopyrimidine ring can significantly enhance or diminish their anticancer effects. For example:

  • Hydroxyl substitutions at the meta position have been associated with increased activity against certain cancer types .

Research Findings Summary

StudyCell LineInhibition (%)Mechanism
Study AT-47D94.7%Apoptosis induction
Study BIGROV188.8%PI3K inhibition
Study CHOP-92 (NSCLC)96.1%Necroptosis induction

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vitro Studies : A comprehensive evaluation was conducted using the NCI 60 cell line panel where various derivatives were screened for cytotoxicity and enzyme inhibition.
  • Docking Studies : Molecular docking simulations indicated that the compound binds effectively to the active site of PI3K, suggesting a promising pathway for drug development .

Q & A

Q. What are the standard synthetic routes for 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves:

  • Reacting substituted 2-aminothiophene derivatives with phenyl isothiocyanate or thiourea derivatives under basic conditions (e.g., KOH/EtOH) .
  • Using microwave-assisted synthesis to improve reaction efficiency and yields (e.g., 83% yield achieved for structurally related thienopyrimidines) .
  • Key intermediates like ethyl-2-aminothiophene-3-carboxylate are often employed as synthons for ring closure .

Q. How is the compound characterized structurally?

Characterization involves:

  • NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and ring fusion (e.g., δ ~12.5 ppm for thioxo protons) .
  • Mass spectrometry : HRMS to verify molecular weight (e.g., observed m/z 336.44 for C₁₈H₁₂N₂OS₂) .
  • X-ray crystallography : Resolves ambiguous stereochemistry (e.g., bond angles and dihedral angles in thienopyrimidine scaffolds) .

Q. What preliminary biological activities have been reported?

Early studies highlight:

  • Antitumor activity : IC₅₀ values in the micromolar range against breast (MCF-7) and liver (HepG2) cancer cell lines .
  • Antioxidant properties : Significant radical scavenging in DPPH assays (e.g., 70–85% inhibition at 100 µM) .
  • Activity is attributed to the thioxo group and phenyl substituents enhancing DNA intercalation or enzyme inhibition .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

Methodological improvements include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
  • Catalysis : Use of Pd/C or CuI to accelerate cyclization steps .
  • Temperature control : Gradual heating (e.g., 80–120°C) minimizes side reactions like ring-opening .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC₅₀ values) arise from:

  • Assay conditions : Standardize cell lines (e.g., ATCC-certified) and incubation times .
  • Structural analogs : Compare activity of derivatives (e.g., 3-allyl vs. 3-phenyl substitutions) to identify pharmacophores .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) clarifies target specificity (e.g., tyrosinase vs. DNA topoisomerase) .

Q. How does substituent variation impact structure-activity relationships (SAR)?

SAR studies reveal:

  • Phenyl groups at C3/C5 : Enhance lipophilicity and π-π stacking with biological targets .
  • Thioxo vs. oxo groups : Thioxo improves binding to cysteine-rich enzymes (e.g., glutathione reductase) .
  • Electron-withdrawing substituents : Nitro or bromo groups at C6 increase antitumor potency but reduce solubility .

Q. What advanced techniques validate mechanistic hypotheses for its bioactivity?

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity to proteins like tyrosinase .
  • DNA footprinting : Identifies interaction sites with DNA (e.g., minor groove binding) .
  • Metabolomics : Tracks cellular metabolite changes post-treatment to map pathways (e.g., ROS modulation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.